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For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium dodecanoate, also known as calcium laurate, is the calcium salt of dodecanoic acid
(lauric acid). It is a multi-functional food additive generally recognized as safe (GRAS) by the
U.S. Food and Drug Administration (FDA) and is used in a variety of food products.[1] Its
primary applications in the food industry stem from its properties as an emulsifier, anti-caking
agent, and stabilizer.[1][2] This document provides detailed application notes and experimental
protocols for researchers and scientists exploring the use of calcium dodecanoate in food
science and technology.

Chemical and Physical Properties

A summary of the key chemical and physical properties of calcium dodecanoate is presented in
the table below.
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Property Value Reference

Chemical Name Calcium bis(dodecanoate)

Calcium laurate, Dodecanoic
Synonyms _ _ [1][2]
acid calcium salt

CAS Number 4696-56-4 [1]
Molecular Formula C24H46Ca04

Molecular Weight 438.7 g/mol

Appearance White powder [2]

Applications in Food Science and Technology
Emulsifier and Stabilizer

Calcium dodecanoate functions as an emulsifier by reducing the interfacial tension between oil
and water, facilitating the formation and stabilization of emulsions. It is particularly useful in the
production of baked goods, confectionery, and powdered beverages.[2]

Application Notes:

o Baked Goods: In bread and cake batters, calcium dodecanoate can improve the dispersion
of fat and other ingredients, leading to a more uniform crumb structure and improved texture.

o Confectionery: It aids in the stabilization of fat-based fillings and coatings, preventing fat

bloom and improving mouthfeel.

o Powdered Beverages: In powdered drink mixes, it helps in the dispersion of fatty
components when reconstituted in water, preventing clumping and improving solubility.

Anti-Caking Agent
As an anti-caking agent, calcium dodecanoate is added to powdered or granulated food
products to prevent the formation of lumps and to ensure that they remain free-flowing.[1][2][3]

It functions by coating individual particles, which repels moisture and reduces inter-particle
interactions.[3]
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Application Notes:

e Spices and Seasonings: It is effective in preventing caking in spice blends and powdered
seasonings, which are often hygroscopic.

o Powdered Milk and Creamers: It maintains the flowability of milk and creamer powders,
which is crucial for accurate dosing and consumer convenience.

o Table Salt: Similar to other anti-caking agents, it can be used to ensure salt flows freely from
shakers.[3]

Nutrient Delivery Systems

While less documented, the amphiphilic nature of calcium dodecanoate suggests its potential
use in the formation of nanostructures for the encapsulation and delivery of lipophilic nutrients,
such as fat-soluble vitamins. The use of lipid-based nanocarriers like nanoemulsions has been
shown to improve the bioavailability of these vitamins.[4][5] Further research is needed to fully
explore the efficacy of calcium dodecanoate in this application.

Quantitative Data Summary

The effective concentration of calcium dodecanoate can vary depending on the specific
application and food matrix. The following table summarizes typical usage levels for anti-caking
agents in general, which can serve as a starting point for formulation development with calcium
dodecanoate. Specific quantitative data for calcium dodecanoate is limited in publicly available
literature, and optimal concentrations should be determined experimentally.
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Typical

Application Food Category Concentration (% Reference
wiw)

Anti-caking Agent Powdered Foods 05-2.0 [6]

Spice Blends 1.0-2.0

Powdered Drink Mixes 1.0-2.0

Emulsifier Baked Goods

0.1 - 0.5 (of flour
weight)

Confectionery 0.2-1.0

Experimental Protocols

Protocol 1: Evaluation of Emulsifying Properties of
Calcium Dodecanoate in an Oil-in-Water Emulsion

Objective: To determine the effectiveness of calcium dodecanoate as an emulsifier in a model

oil-in-water emulsion system.

Materials:

e Calcium dodecanoate

Vegetable oil (e.g., soybean oil)

Distilled water

High-shear mixer or homogenizer

Optical microscope with a camera

Methodology:

Beakers, graduated cylinders, and other standard laboratory glassware

Turbiscan or other instrument for measuring emulsion stability
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o Preparation of Aqueous Phase: Disperse varying concentrations of calcium dodecanoate
(e.g., 0.1%, 0.5%, 1.0% wi/w) in distilled water. Heat gently and stir until fully dispersed.

e Emulsion Formation:
o Add the oil phase (e.g., 20% w/w) to the aqueous phase.

o Homogenize the mixture using a high-shear mixer at a specified speed (e.g., 10,000 rpm)
for a set time (e.g., 5 minutes).

o Emulsion Stability Analysis:

o Turbiscan Analysis: Transfer the freshly prepared emulsion to a Turbiscan measurement
cell. Analyze the sample over time (e.g., 24 hours) to monitor changes in backscattering
and transmission, which indicate creaming, sedimentation, or coalescence. The Turbiscan
Stability Index (TSI) can be used to quantify and compare the stability of different
formulations.

o Particle Size Analysis: Determine the initial droplet size distribution of the emulsion using a
particle size analyzer. Repeat the measurement at different time intervals to monitor any
changes.

o Microscopic Observation: Place a small drop of the emulsion on a microscope slide and
observe the droplet morphology and distribution. Capture images at different time points to
visually assess any changes.

Data Analysis:

o Plot the Turbiscan Stability Index (TSI) as a function of time for each concentration of

calcium dodecanoate.
o Compare the mean droplet size and size distribution over time.

» Analyze the micrographs to observe any flocculation or coalescence.
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Workflow for Evaluating Emulsifying Properties.

Protocol 2: Evaluation of Anti-Caking Properties of
Calcium Dodecanoate in a Powdered Food Model

Objective: To assess the effectiveness of calcium dodecanoate in preventing caking and
improving the flowability of a model food powder.

Materials:

e Calcium dodecanoate

¢ Model food powder (e.g., whey powder, spice mix)

e Sieve shaker with a standard set of sieves

o Powder flow tester (e.g., shear cell tester or powder rheometer)

e Environmental chamber with controlled humidity
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» Balance, spatulas, and other standard laboratory equipment
Methodology:
e Sample Preparation:

o Prepare blends of the model food powder with varying concentrations of calcium
dodecanoate (e.g., 0.5%, 1.0%, 2.0% w/w).

o Ensure homogeneous mixing of the components. A control sample with no calcium
dodecanoate should also be prepared.

o Caking Tendency Analysis:

o Place a known amount of each powder blend in a shallow dish and store in an
environmental chamber at a specific relative humidity (e.g., 75% RH) and temperature for

a set period (e.g., 48 hours).
o After storage, gently pass the powder through a sieve of a specific mesh size.

o The caking tendency can be quantified by measuring the weight of the powder that
remains on the sieve.

o Flowability Analysis:

o Angle of Repose: Determine the angle of repose for each powder blend using the fixed
funnel method. A lower angle of repose indicates better flowability.

o Shear Cell Analysis: Use a shear cell tester to measure the flow function, which relates the
shear stress to the consolidation stress. This provides a more comprehensive assessment
of the powder's flow properties. The data can be used to calculate parameters like the flow

index.
Data Analysis:
o Compare the percentage of caked powder for each concentration of calcium dodecanoate.

e Plot the angle of repose as a function of calcium dodecanoate concentration.
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e Analyze the shear cell data to determine the effect of calcium dodecanoate on the flow
function and flow index of the powder.
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Workflow for Evaluating Anti-Caking Properties.

Mechanisms of Action
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Mechanisms of Emulsification and Anti-Caking.

Conclusion

Calcium dodecanoate is a versatile food additive with established applications as an emulsifier,
stabilizer, and anti-caking agent. The provided application notes and protocols offer a
framework for researchers to systematically investigate its efficacy in various food systems.
Further research is warranted to establish specific optimal usage levels for different food
matrices and to explore its potential in novel applications such as nutrient delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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